molecular formula C10H11BrO B2783074 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran CAS No. 2137625-01-3

6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Cat. No.: B2783074
CAS No.: 2137625-01-3
M. Wt: 227.101
InChI Key: GGLKCBKWJTXLMD-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The bromomethyl group at the 6-position of the benzopyran ring makes this compound particularly interesting for synthetic chemists due to its reactivity and potential for further functionalization.

Mechanism of Action

Target of Action

Isochromans, a class of compounds to which 6-(bromomethyl)isochromane belongs, have been recognized for their diverse therapeutic applications in pharmacological practices . They have been synthesized as drug-like candidates with multiple medicinal features, including effects on the central nervous system (CNS), antioxidant properties, antimicrobial activity, antihypertensive effects, antitumor properties, and anti-inflammatory agents .

Mode of Action

The synthesis of isochromanone derivatives, which include 6-(bromomethyl)isochromane, involves a z-selective-1,3-oh insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides . This process is facilitated by the combination of achiral dirhodium salts and chiral N,N′-dioxide–metal complexes .

Biochemical Pathways

The synthesis of isochroman derivatives has been associated with the formation of highly active onium ylides, which undergo either enantioselective insertion reaction or interception by electrophiles . This process is crucial for the effective construction of structurally complex molecules .

Result of Action

Isochroman derivatives have been associated with a variety of medicinal features, including effects on the cns, antioxidant properties, antimicrobial activity, antihypertensive effects, antitumor properties, and anti-inflammatory agents .

Action Environment

The synthesis of isochroman derivatives involves a cascade reaction that is efficiently enabled by the use of α-diazoketones instead of α-diazoesters . This suggests that the reaction conditions, such as the choice of reagents, can influence the outcome of the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methyl-3,4-dihydro-1H-2-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is unique due to its bromomethyl group, which provides a versatile handle for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

6-(bromomethyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLKCBKWJTXLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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